![molecular formula C9H5F4NO B1398636 5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile CAS No. 1092460-90-6](/img/structure/B1398636.png)
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Overview
Description
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1092460-90-6 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature .Scientific Research Applications
Reactivity and Characterization
5-Fluoro-2-(trifluoromethoxy)phenylacetonitrile exhibits unique reactivity, as demonstrated by Stazi et al. (2010) who reported the loss of three fluorine atoms resulting in a trimeric compound, which was then isolated and characterized using NMR and MS/MS studies. This study suggested an unprecedented mechanism for this reaction (Stazi, Federica, Provera, S., Curcuruto, O., Westerduin, P., & Bacchi, S., 2010).
Electrochemical Applications
Wang et al. (2019) explored the electrochemical applications of fluoro-substituted conjugated polyindole, including 5-fluoroindole, in acetonitrile. They developed a high-performance poly(5-fluoroindole) as charge storage material with superior electrochemical properties compared to its analogs, indicating the potential of fluorinated compounds in supercapacitor applications (Wang, Rui, Lin, Kaiwen, Jiang, F., Zhou, Weiqiang, Wang, Zhenfeng, Wu, Yanli, Ding, Yongbo, Hou, Jian, Nie, G., Xu, Jingkun, & Duan, X., 2019).
Nuclear Fluorination in Chemistry
Stephens and Blake (2004) conducted nuclear fluorination of 3,5-diarylisoxazoles using Selectfluor®, demonstrating a unique trifluorination of the isoxazole nucleus. This highlights the importance of fluorination reactions in synthetic chemistry, particularly for compounds with complex structures (Stephens, C. E., & Blake, J. A., 2004).
Fluoromethyl Group Introduction
Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This research is significant for medicinal and agricultural chemistry, showcasing the utility of fluorinated groups in diverse chemical syntheses (Schmitt, Étienne, Bouvet, S., Pégot, Bruce, Panossian, A., Vors, J., Pazenok, S., Magnier, E., & Leroux, F., 2017).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQODZMFVPSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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